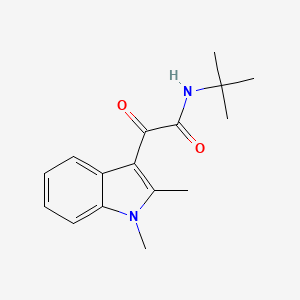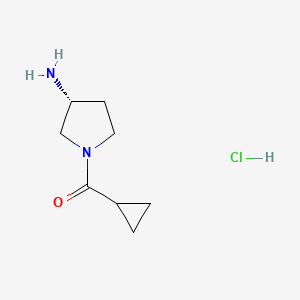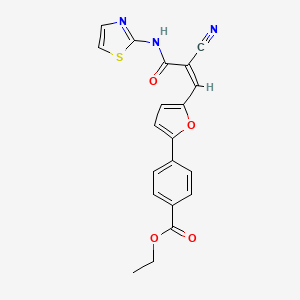
(Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multistep reactions to construct the desired molecular framework. While I could not find specific synthesis steps for the exact compound , related synthesis processes for complex molecules typically involve condensation, reduction, and functional group transformations under controlled conditions. These procedures can serve as a general guideline for synthesizing similar compounds (Pizzioli et al., 1998).
Molecular Structure Analysis
Molecular structure is determined through spectroscopic methods and crystallography. For instance, similar compounds' structures have been confirmed via IR, NMR spectroscopy, and X-ray crystal structure determination, revealing the presence of intramolecular hydrogen bonds and specific torsion angles which contribute to the molecule's stability and reactivity (Marjani, 2013).
Chemical Reactions and Properties
Compounds with cyano and oxo functional groups typically undergo nucleophilic addition reactions, cyclization, and condensation reactions. Their reactivity can be further explored in Diels-Alder reactions, showing high regio- and endo-selectivities, which is crucial for constructing complex heterocyclic systems (Samoto et al., 1995).
Scientific Research Applications
Photoinduced Oxidative Annulation
Jin Zhang et al. (2017) explored the oxidative annulation of similar compounds, which can be used to access highly functionalized polyheterocyclic compounds. This method does not require transition metals or oxidants, indicating potential in green chemistry applications (Zhang et al., 2017).
Antimicrobial Activity
V. Sodha et al. (2003) reported on the synthesis of related compounds exhibiting antimicrobial activity. They found that certain derivatives formed through microwave irradiation and conventional heating showed significant antibacterial and antifungal properties (Sodha et al., 2003).
Biological Activity
A study by S. Shipilovskikh et al. (2014) revealed that similar compounds demonstrate high reactivity and potential biological action. This research indicated that these compounds could exceed the activity of some drugs currently used in medicine (Shipilovskikh et al., 2014).
Synthesis of Thiazolyl and Thiadiazolyl Derivatives
S. Y. Hassan (2007) synthesized a series of substituted furan and pyrrole, including thiazolyl and thiadiazolyl derivatives, demonstrating the potential for creating diverse chemical compounds with potential pharmacological applications (Hassan, 2007).
Crystal Structure Analysis
Hong-qiang Liu et al. (2012) conducted a study on the crystal structure of a similar compound, revealing insights into molecular interactions and hydrogen bonding, essential for understanding the physical properties of these compounds (Liu et al., 2012).
properties
IUPAC Name |
ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-2-26-19(25)14-5-3-13(4-6-14)17-8-7-16(27-17)11-15(12-21)18(24)23-20-22-9-10-28-20/h3-11H,2H2,1H3,(H,22,23,24)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBPVSCJOWUPLZ-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2485913.png)
![Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2485914.png)
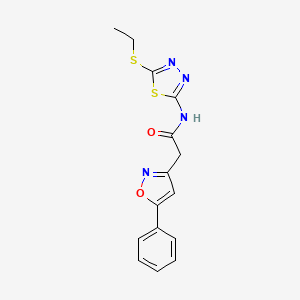
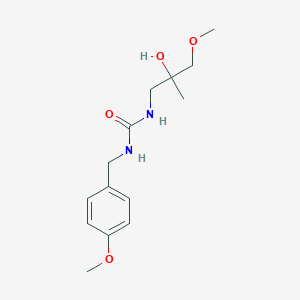

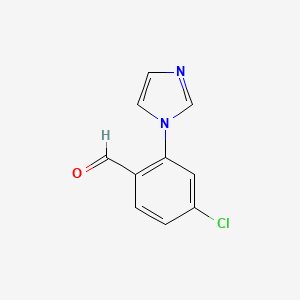
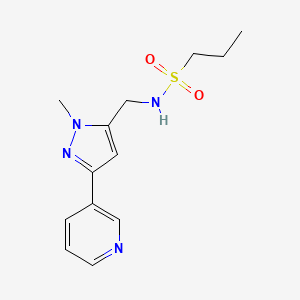
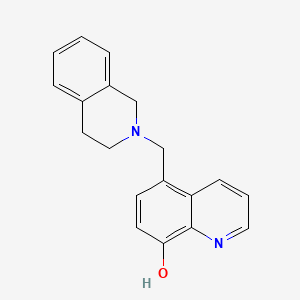
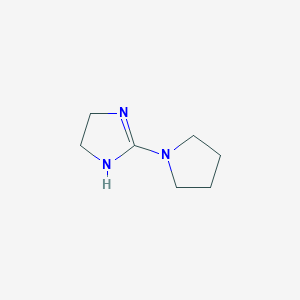
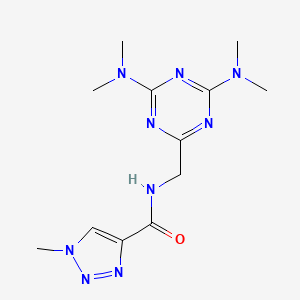
![N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2485931.png)
